molecular formula C28H41NO4 B14735419 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate CAS No. 5327-30-0

2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate

Cat. No.: B14735419
CAS No.: 5327-30-0
M. Wt: 455.6 g/mol
InChI Key: NBROGIBKWCOXJE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is a chemical compound with the molecular formula C28H41NO4 and a molecular weight of 455.629 g/mol It is characterized by the presence of a phthalimide group (1,3-dioxoisoindol) and an octadec-9-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with an alkylating agent, such as octadec-9-enoic acid, under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxoisoindol-2-yl)ethyl octadecanoate
  • 2-(1,3-Dioxoisoindol-2-yl)ethyl hexadecanoate
  • 2-(1,3-Dioxoisoindol-2-yl)ethyl dodecanoate

Uniqueness

2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is unique due to its specific structural features, such as the presence of an unsaturated octadec-9-enoate moiety. This unsaturation can influence the compound’s reactivity and biological activity, distinguishing it from similar saturated compounds .

Properties

CAS No.

5327-30-0

Molecular Formula

C28H41NO4

Molecular Weight

455.6 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl octadec-9-enoate

InChI

InChI=1S/C28H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)33-23-22-29-27(31)24-19-17-18-20-25(24)28(29)32/h9-10,17-20H,2-8,11-16,21-23H2,1H3

InChI Key

NBROGIBKWCOXJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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